molecular formula C10H15N B12391232 4-Tert-butylaniline-d15

4-Tert-butylaniline-d15

Cat. No.: B12391232
M. Wt: 164.32 g/mol
InChI Key: WRDWWAVNELMWAM-JYJYZAGRSA-N
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Description

4-Tert-butylaniline-d15 is a deuterium-labeled compound, specifically a stable isotope-labeled version of 4-tert-butylaniline. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a heavier isotope of hydrogen. This labeling is often used in scientific research to trace and study the behavior of molecules in various chemical and biological processes .

Preparation Methods

The synthesis of 4-tert-butylaniline-d15 involves the alkylation of aniline with tert-butanol in the presence of aniline hydrochloride. The reaction is typically carried out at high temperatures (240-250°C) and pressures (10-15 atm) to achieve a high yield of the target product . Industrial production methods may involve similar processes but on a larger scale, with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

4-Tert-butylaniline-d15 undergoes various chemical reactions, including:

Scientific Research Applications

4-Tert-butylaniline-d15 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-tert-butylaniline-d15 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy. This helps in understanding the molecular targets and pathways involved in various processes .

Comparison with Similar Compounds

4-Tert-butylaniline-d15 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

Properties

Molecular Formula

C10H15N

Molecular Weight

164.32 g/mol

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline

InChI

InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2

InChI Key

WRDWWAVNELMWAM-JYJYZAGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N

Origin of Product

United States

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